molecular formula C17H13N5O2 B6490196 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide CAS No. 1358636-65-3

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide

Número de catálogo B6490196
Número CAS: 1358636-65-3
Peso molecular: 319.32 g/mol
Clave InChI: VRLIYNYMVZQKET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A “refreshed” synthesis of the [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported, encompassing the use of eco-compatible catalysts and reaction conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involve aromatic nucleophilic substitution . The reaction involves the use of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, different amines, and triazole-2-thiol .

Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Activities

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been synthesized for potential antiviral and antimicrobial applications . Some of the synthesized compounds exhibited cytotoxicity and showed promising antiviral activity. In vitro antimicrobial screening demonstrated that certain compounds exhibit antibacterial and/or antifungal activities .

A2B Receptor Antagonism

A2B receptor antagonism has been correlated with anticancer activity. Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline were designed and synthesized as potential A2B receptor antagonists . The results of cytotoxic evaluation of these compounds showed six promising active derivatives with IC50 values ranging from 1.9 to 6.4 μM on MDA-MB 231 cell line .

Anticancer Activity

The compound has been associated with anticancer activity. The A2B receptors may mediate pathophysiological conditions associated with the cumulative level of adenosine as in the case of tumors and ischemia . A2B receptors are expressed in the human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis, which is one of the major mechanisms for tumor growth regulation .

VEGFR-2 Inhibition

The compound has been associated with VEGFR-2 inhibition. Two series of new triazoloquinoxaline-based derivatives were designed and synthesized as VEGFR-2 inhibitors . All in vitro cytotoxic activities of the synthesized compounds were evaluated against two human cancer cell lines (MCF-7 and HepG2) .

Remote ID Standard Testing

The compound “F3411-6330” is also known as the Remote ID (RID) standard ASTM F3411 . The Swiss U-Space Implementation (SUSI) public-private partnership organized a demonstration to test the RID standard ASTM F3411 . It includes the mandatory provision of Networked Remote ID (Net-RID) in U-Space airspaces .

Drone Remote Identification Protocol

The compound “F3411-6330” is associated with the Drone Remote Identification Protocol (DRIP). DRIP will facilitate the use of existing Internet resources to support RID and to enable enhanced related services, and it will enable online and offline verification that RID information is trustworthy .

Direcciones Futuras

The [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one scaffold and its analogues have potential for further exploration due to their relevance as structural templates in both natural and synthetic biologically active compounds . Further optimization is fostered for the retrieved hit compounds .

Propiedades

IUPAC Name

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)10-21-13-8-4-5-9-14(13)22-11-18-20-16(22)17(21)24/h1-9,11H,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLIYNYMVZQKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.